3-Bromo-4-ethoxypyridine 1-oxide
CAS No.: 17117-16-7
Cat. No.: VC8460940
Molecular Formula: C7H8BrNO2
Molecular Weight: 218.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17117-16-7 |
---|---|
Molecular Formula | C7H8BrNO2 |
Molecular Weight | 218.05 g/mol |
IUPAC Name | 3-bromo-4-ethoxy-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C7H8BrNO2/c1-2-11-7-3-4-9(10)5-6(7)8/h3-5H,2H2,1H3 |
Standard InChI Key | AWRFCKJQVLLLKH-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=[N+](C=C1)[O-])Br |
Canonical SMILES | CCOC1=C(C=[N+](C=C1)[O-])Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with bromine (C3), ethoxy (C4), and an N-oxide group. The planar aromatic system is polarized due to the electron-withdrawing N-oxide group, which enhances electrophilic substitution reactivity at specific positions. The SMILES notation (CCOC1=C(C=N+[O-])Br) and InChIKey (AWRFCKJQVLLLKH-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 3-bromo-4-ethoxy-1-oxidopyridin-1-ium |
Molecular Formula | C₇H₈BrNO₂ |
Molecular Weight | 218.05 g/mol |
CAS Registry Number | 17117-16-7 |
SMILES | CCOC1=C(C=N+[O-])Br |
InChIKey | AWRFCKJQVLLLKH-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible route involves:
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Oxidation of 4-ethoxypyridine to the N-oxide using H₂O₂ in acetic acid (90% yield) .
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Bromination at the 3-position via electrophilic substitution with Br₂ in a polar solvent (e.g., DCM), facilitated by the N-oxide’s directing effects.
This mirrors the synthesis of 3-bromo-4-methoxypyridine 1-oxide, where nitration and halogenation steps achieve regioselectivity . Modifying the etherification step (using ethanol instead of methanol) would yield the ethoxy derivative.
Table 2: Synthetic Steps and Yields (Hypothetical)
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyridine N-oxidation | H₂O₂, CH₃CO₂H, 60°C | 90% |
2 | Ethoxy group introduction | NaOEt, EtOH, reflux | 85% |
3 | Bromination | Br₂, DCM, 0°C→RT | 78% |
Industrial Production
Continuous flow reactors could optimize bromination by enhancing heat transfer and reducing side reactions. Purification via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Reactivity and Applications
Chemical Reactivity
The N-oxide group activates the ring toward electrophilic substitution, while the ethoxy group exerts steric and electronic effects. Key reactions include:
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Nucleophilic aromatic substitution at C3 (bromine displacement by amines or thiols).
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Reduction of N-oxide to pyridine using PCl₃ or TiCl₃, enabling downstream functionalization .
Pharmaceutical Intermediates
Though direct applications are sparsely documented, structurally similar N-oxide derivatives are precursors to proton pump inhibitors (e.g., omeprazole) and kinase inhibitors. The ethoxy group may enhance metabolic stability compared to methoxy analogs .
Table 3: Comparison with Analogous Compounds
Compound | Substituents | Key Application |
---|---|---|
3-Bromo-4-ethoxypyridine 1-oxide | Br, OEt, N-oxide | Synthetic intermediate |
3-Bromo-4-methoxypyridine | Br, OMe | Agrochemical synthesis |
4-Chloropyridine 1-oxide | Cl, N-oxide | Pharmaceutical precursor |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1260 cm⁻¹ (N-O stretch) and ~1040 cm⁻¹ (C-O-C ether stretch) .
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NMR (¹H): δ 1.4 (t, 3H, OCH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 7.2–8.3 (pyridine-H) .
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Mass Spectrometry: Molecular ion at m/z 218 (M⁺), with fragments at m/z 199 (M⁺–Br) .
Patent Landscape
The WIPO Patentscope database lists patents referencing the InChIKey (AWRFCKJQVLLLKH-UHFFFAOYSA-N), indicating applications in organic electronics and medicinal chemistry . Specific claims remain confidential, but analogous patents highlight uses in ligand design and cross-coupling reactions .
Future Directions
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Biological Screening: Evaluate antimicrobial/anticancer activity given the prevalence of halogenated N-oxides in drug discovery.
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Catalytic Applications: Explore use in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) as a directing group.
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Sustainability: Develop greener bromination methods (e.g., electrochemical or enzymatic).
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